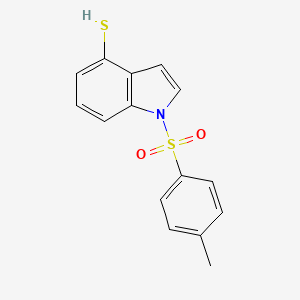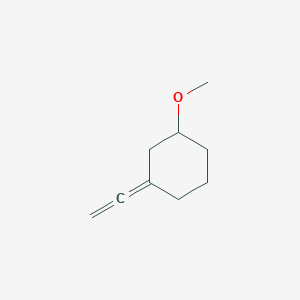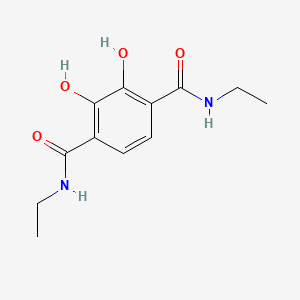![molecular formula C8H10ClNO3 B14306726 1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride CAS No. 113985-28-7](/img/structure/B14306726.png)
1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride is a pyridinium salt that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group attached to a pyridinium ion. The presence of the chloride ion further stabilizes the compound, making it suitable for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride typically involves the reaction of pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Pyridine} + \text{Ethyl Chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of pyridine derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in nucleophilic substitution reactions, while the pyridinium ion can interact with various biological molecules. These interactions can modulate enzyme activity, alter cellular pathways, and influence biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Ethoxycarbonyl)pyridin-1-ium-1-olate: This compound has a similar structure but differs in the position of the ethoxycarbonyl group.
1-(Carboxymethyl)pyridinium chloride: Another pyridinium salt with a carboxymethyl group instead of an ethoxycarbonyl group.
Uniqueness
1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
113985-28-7 |
|---|---|
Molekularformel |
C8H10ClNO3 |
Molekulargewicht |
203.62 g/mol |
IUPAC-Name |
ethyl pyridin-1-ium-1-yl carbonate;chloride |
InChI |
InChI=1S/C8H10NO3.ClH/c1-2-11-8(10)12-9-6-4-3-5-7-9;/h3-7H,2H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NYMQIWYPJJAQAM-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)O[N+]1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


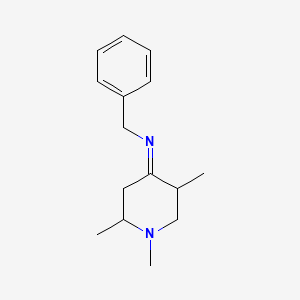
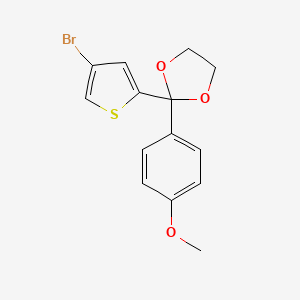

![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
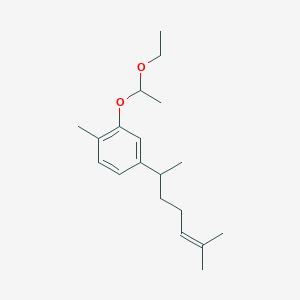
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
